Hyacinthoside

Description

Historical Context of Hyacinthoside Discovery and Initial Investigations

Research into this compound is linked to the phytochemical investigation of plants belonging to the Liliaceae family. Early studies in natural product chemistry focused on isolating and characterizing compounds from various plant sources, often driven by their use in traditional medicine or observed biological effects. This compound was identified as a constituent of the bulbs of Notholirion hyacinthinum nih.gov. Its presence in the literature by the early 1990s, as indicated by its inclusion in the 1995 supplement of the "Dictionary Of Natural Products" covering literature up to the end of 1993, points to its discovery and initial characterization occurring before this time nih.gov. Related compounds, such as neothis compound, were also identified from the same source, suggesting a focus on the glycosidic constituents of these plants nih.govctdbase.org. This compound has also been mentioned in the context of Fritillaria species ctdbase.org.

Current Research Landscape and Significance of this compound in Chemical Biology

The current research landscape involving this compound appears to be connected to investigations into the biological activities of traditional medicinal plants. This compound has been mentioned as a component within the Baihe Zhimu decoction, a traditional Chinese medicinal herbal formula nih.govchemspider.com. This association suggests ongoing interest in understanding the potential contributions of compounds like this compound to the effects observed with such traditional preparations. Research in this area often falls under the purview of chemical biology, a field that applies chemical techniques and analysis to study biological systems nih.govnih.gov. The significance of studying natural products like this compound in chemical biology lies in their potential as probes for understanding biological pathways or as lead compounds for further development, although specific detailed findings for this compound are limited in the provided information. Studies exploring the active components of traditional medicines and their prospective targets, as indicated by research involving this compound and timosaponins, represent a key area of current investigation nih.govchemspider.com.

Methodological Approaches Employed in this compound Studies

The study of natural compounds like this compound typically involves a range of methodological approaches common in natural product chemistry and chemical biology. The isolation of this compound from plant matrices likely involves extraction techniques, followed by various chromatographic methods for purification vdoc.pubbioregistry.io. Structural elucidation relies on spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to determine the compound's chemical structure and molecular weight bioregistry.io. The characterization of glycosidic structures, as suggested by this compound's classification as a glycoside, often involves hydrolysis and analysis of the sugar and aglycone components. Analysis of alkaloids and natural products can also utilize techniques like Capillary Electrophoresis-Mass Spectrometry ctdbase.org. Biological activity studies would employ various in vitro and in vivo assays depending on the hypothesized effects being investigated nih.govchemspider.com.

Conceptual Frameworks Guiding this compound Research

Research into this compound is guided by several conceptual frameworks prevalent in natural product research and chemical biology. One key framework is the ethnopharmacological approach, which investigates the biological activities of traditional medicinal plants to identify and validate the compounds responsible for their therapeutic uses nih.gov. Another guiding framework is the dereplication strategy, which involves rapidly identifying known compounds in extracts to prioritize the isolation of novel molecules. Structure-activity relationship (SAR) studies, a core concept in chemical biology, would involve investigating how variations in the chemical structure of this compound or related compounds correlate with changes in their biological activity. Furthermore, research may be guided by frameworks aimed at understanding the role of plant metabolites in ecological interactions or their biosynthesis within the plant. The study of natural products within the broader context of chemical biology seeks to apply chemical principles to dissect and manipulate biological processes nih.govnih.gov. Conceptual frameworks in this field often involve visualizing expected relationships between variables, such as the presence of a compound and a specific biological outcome nih.govctdbase.orgbioregistry.io.

Here is a table summarizing key chemical information about this compound and a related compound:

| Compound | Source | Chemical Nature | Formula | Molecular Weight ( g/mol ) |

| This compound | Notholirion hyacinthinum, Fritillaria spp. | Steroidal Glycoside Alkaloid | C51 H 83N0 20 | 1030.211 |

| Neothis compound | Notholirion hyacinthinum | Glycoside | C57 H 93N025 | 1192.353 |

Propriétés

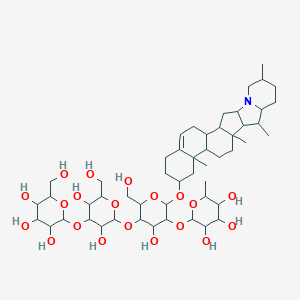

IUPAC Name |

2-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-8-yl)oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H83NO20/c1-20-6-11-28-21(2)33-29(52(28)16-20)14-27-25-10-8-23-7-9-24(15-51(23,5)26(25)12-13-50(27,33)4)66-49-45(72-46-39(61)37(59)34(56)22(3)65-46)41(63)43(32(19-55)69-49)70-48-42(64)44(36(58)31(18-54)68-48)71-47-40(62)38(60)35(57)30(17-53)67-47/h8,20-22,24-49,53-64H,6-7,9-19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOFBPVWYQZKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CC(CC6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H83NO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908023 | |

| Record name | Solanid-5-en-2-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)hexopyranosyl-(1->4)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1030.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102728-60-9 | |

| Record name | Hyacinthoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102728609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solanid-5-en-2-yl 6-deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->3)hexopyranosyl-(1->4)]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Phytochemical Context of Hyacinthoside

Botanical Sources and Taxonomy of Hyacinthoside-Producing Species

The primary reported source of this compound (alkaloid glycoside) is the bulbs of Notholirion hyacinthinum. vdoc.pubvdoc.pub While Notholirion has historically been placed within the Liliaceae family, taxonomic classifications of monocots have undergone significant revisions. wikipedia.orgshieldsgardens.com

The Hyacinthaceae family, sometimes treated as the subfamily Scilloideae within the broader Asparagaceae, encompasses a variety of bulbous plants. wikipedia.orgnih.govpacificbulbsociety.org Genera such as Hyacinthus, Hyacinthoides, Muscari, and Scilla are well-known members of this group. wikipedia.orgshieldsgardens.compaenflowered.org While Notholirion has been linked to Liliaceae in some older classifications, its relationship to the Hyacinthaceae sensu lato is relevant given the compound's name. The prevalence of this compound specifically within the currently defined Hyacinthaceae requires further targeted phytochemical investigation across its diverse genera.

Within the Hyacinthaceae (or Scilloideae), different subfamilies exhibit distinct phytochemical profiles. The subfamily Hyacinthoideae is characterized by homoisoflavanones and spirocyclic nortriterpenoids. nih.gov Other subfamilies like Urgineoideae and Ornithogaloideae are known for bufadienolides and cardenolides/steroidal glycosides, respectively. nih.gov The reported occurrence of the alkaloid glycoside this compound in Notholirion hyacinthinum suggests a phytochemical link that warrants further exploration within the phylogenetic context of these plant groups. vdoc.pubvdoc.pub

Comparative phytochemical studies across genera within and related to Hyacinthaceae reveal a diversity of secondary metabolites. For instance, the genus Ornithogalum, also within this group, contains compounds such as cardenolides and steroidal glycosides. nih.gov Genera in the related Amaryllidaceae family are known producers of various alkaloids. longdom.org Understanding the distribution of different compound classes, including alkaloid glycosides like this compound, across these related genera can provide insights into evolutionary relationships and biosynthetic capabilities.

Here is a table summarizing some phytochemical characteristics of subfamilies within Hyacinthaceae (Scilloideae):

| Subfamily | Characteristic Compound Classes |

| Hyacinthoideae | Homoisoflavanones, Spirocyclic nortriterpenoids |

| Urgineoideae | Bufadienolides |

| Ornithogaloideae | Cardenolides, Steroidal glycosides |

Distribution across Subfamilies (e.g., Hyacinthoideae)

Ecological Role and Biosynthetic Context in Natural Systems

The ecological role of this compound in Notholirion hyacinthinum has not been specifically elucidated in the available literature. However, plant secondary metabolites, including alkaloid glycosides, commonly serve various ecological functions. These can include defense against herbivores and pathogens, attraction of pollinators or seed dispersers, and mediation of plant-plant or plant-microbe interactions. actascientific.comresearchgate.net

The biosynthetic pathway leading to this compound in Notholirion hyacinthinum has not been fully detailed in the provided search results. Generally, alkaloid biosynthesis in plants involves complex enzymatic pathways derived from amino acids or other primary metabolites. researchgate.netnih.gov Glycosylation, the attachment of sugar units, is a common modification of plant secondary metabolites, influencing their solubility, stability, and biological activity. ctdbase.org Further research is needed to specifically map the biosynthetic route of this compound.

Isolation and Purification Methodologies for Hyacinthoside

Advanced Extraction Techniques from Plant Matrices

Extraction is the crucial first step in isolating hyacinthoside from plant tissues. Various methods, ranging from traditional approaches to modern, environmentally conscious techniques, are employed to efficiently extract the target compound.

Classical Solvent Extraction Approaches

Classical solvent extraction involves using suitable solvents to dissolve and separate this compound from the solid plant matrix. This method relies on the principle of differential solubility of compounds in different solvents. Common classical techniques include maceration, Soxhlet extraction, and reflux extraction mdpi.com. The choice of solvent is critical and depends on the polarity and chemical properties of this compound, as well as the nature of the plant matrix. While widely used and relatively simple, classical solvent extraction can be time-consuming and may require large volumes of organic solvents, some of which can be hazardous brieflands.comscielo.br. Research on other plant compounds demonstrates that solvent type significantly impacts extraction efficiency. For instance, studies on Xanthium spinosum extracts showed comparable results between Soxhlet extraction and ultrasound-assisted extraction in terms of yields, with bioactive compound concentrations increasing with extraction time and temperature up to a certain point mdpi.com.

Modern Green Extraction Methods (e.g., Supercritical Fluid Extraction)

In response to environmental concerns and the need for more sustainable practices, modern green extraction methods have been developed. These techniques aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and minimize waste generation nih.govmdpi.com. Supercritical Fluid Extraction (SFE) is one such method that utilizes a supercritical fluid, often carbon dioxide, as the extraction solvent nih.gov. Supercritical fluids possess properties between those of a liquid and a gas, allowing for efficient penetration into the plant matrix and dissolution of target compounds. The solvating power of the supercritical fluid can be adjusted by controlling temperature and pressure, offering selectivity in the extraction process. Other green extraction techniques include microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) mdpi.combrieflands.comnih.gov. These methods can offer advantages such as reduced extraction time and solvent consumption compared to classical methods nih.gov. For example, studies on Hypericum perforatum have shown that ultrasonic methods using specific solvent mixtures can efficiently extract compounds like hypericin brieflands.com. Research on water hyacinth ( Eichhornia crassipes ) comparing solvent extraction (SE) and ultrasound-assisted extraction (UAE) found UAE to be generally more efficient, with solvent choice also playing a significant role .

Enzyme-Assisted Extraction Strategies

Enzyme-assisted extraction (EAE) is another green extraction approach that utilizes enzymes to break down plant cell walls and release intracellular compounds like this compound mdpi.comnih.govresearchgate.net. Enzymes such as cellulases, pectinases, hemicellulases, and proteases can hydrolyze the complex polysaccharides and proteins that make up the cell wall structure, thereby facilitating the release of trapped metabolites mdpi.comresearchgate.net. This method is often performed under mild conditions (temperature and pH), which helps preserve the integrity of heat-sensitive compounds researchgate.net. EAE can lead to increased extraction yields and may reduce the need for large volumes of organic solvents scielo.brmdpi.com. The efficiency of EAE is influenced by factors such as enzyme type, concentration, reaction time, temperature, and pH scielo.brmdpi.com. Studies have shown the applicability of EAE for extracting various bioactive compounds, including polyphenols, by increasing plant cell wall permeability mdpi.com. While EAE offers advantages like high specificity and environmentally friendly conditions, it can sometimes require longer extraction times compared to other methods researchgate.net.

Chromatographic Separation Protocols

Following extraction, chromatographic techniques are employed to separate this compound from the complex mixture of compounds present in the crude extract. Chromatography separates compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation and purification of various compounds, including natural products like this compound chem960.com. HPLC utilizes a liquid mobile phase that carries the sample through a column packed with a stationary phase. The separation is achieved based on the differences in retention time of the analytes as they partition between the mobile and stationary phases. Different types of stationary phases (e.g., reversed-phase, normal-phase) and mobile phase compositions can be employed depending on the properties of this compound and the complexity of the extract. HPLC offers high resolution and sensitivity, making it suitable for both analytical and preparative-scale purification of this compound. Research often utilizes HPLC for determining the purity and quantifying compounds in plant extracts brieflands.com. For instance, HPLC has been used to determine the extent of purification of hypericins from Hypericum perforatum extracts brieflands.com. HPLC is also commonly used for the purification of oligonucleotides and peptides, demonstrating its versatility in separating structurally similar compounds idtdna.comidtdna.commicrosynth.comox.ac.ukyoutube.com.

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller particle size stationary phases (typically less than 2 µm) and operates at higher pressures nih.gov. These features result in improved chromatographic resolution, speed, and sensitivity compared to conventional HPLC nih.gov. UPLC can provide faster separation times and sharper peaks, which is advantageous for analyzing complex samples and for high-throughput analysis. UPLC is often coupled with mass spectrometry (MS) for enhanced identification and characterization of separated compounds sci-hub.senih.gov. While specific applications of UPLC solely for this compound purification were not extensively detailed in the search results, UPLC's general advantages in separating complex mixtures and its compatibility with MS make it a valuable tool in the isolation and analysis of natural products, including potentially this compound. UPLC has been shown to achieve high-speed and high-resolution separations of various compounds, including acylcarnitines, in complex biological samples nih.gov. Its ability to handle smaller particle sizes also contributes to improved resolution in techniques like size-exclusion chromatography for protein separations youtube.comwaters.com.

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC)

Countercurrent Chromatography (CCC) and Centrifugal Partition Chromatography (CPC) are advanced liquid-liquid separation techniques that utilize two immiscible liquid phases without a solid support. wikipedia.orggilson.com This absence of a solid stationary phase offers several advantages, including the elimination of irreversible adsorption of the sample onto a solid matrix, high sample recovery, minimal peak tailing, and the ability to handle crude extracts with particulates. gilson.comnih.govnih.govwikipedia.org

In CCC and CPC, the separation is based on the differential partitioning of analytes between the two liquid phases. wikipedia.orgplantaanalytica.comrotachrom.comaocs.org One liquid phase acts as the stationary phase and is retained in the column or rotor by centrifugal force, while the other liquid phase serves as the mobile phase and is pumped through the system. wikipedia.orggilson.complantaanalytica.comrotachrom.comaocs.org The continuous mixing and settling action within the system allows for the separation of components based on their partition coefficients (Kd), which represent their distribution ratio between the two phases. wikipedia.orggilson.complantaanalytica.comyoutube.com

CPC is considered a type of hydrostatic CCC and typically employs a single-axis instrument with a series of chambers machined around a rotor. wikipedia.orgwikipedia.org CCC instruments often utilize a planetary motion to retain the stationary phase in a helical coil. nih.govaocs.orgyoutube.com Both techniques are highly scalable, making them suitable for both analytical and preparative separations. gilson.complantaanalytica.com CPC, in particular, is noted for its high loading capacity compared to some solid-phase methods, with units capable of handling grams of sample per run. gilson.complantaanalytica.com The flexibility in choosing solvent systems in CCC and CPC allows for fine-tuning selectivity for specific compounds. wikipedia.orgplantaanalytica.comrotachrom.com

While specific data on this compound isolation using CCC or CPC was not found in the provided search results, these techniques are widely applied for the isolation and purification of various natural products, including other glycosides and alkaloids, which share some structural characteristics with this compound. The ability of CCC and CPC to process complex mixtures and their high loading capacity make them potentially valuable tools in a purification strategy for this compound.

Preparative Chromatography for this compound Isolation

Preparative chromatography encompasses various chromatographic techniques scaled up to purify larger quantities of a target compound. This often follows initial extraction and potentially other crude separation steps. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a common preparative technique known for its high separation efficiency. nih.gov

In preparative chromatography, the goal is to isolate a sufficient amount of a specific molecule at high purity. gilson.com This involves using larger columns and higher flow rates compared to analytical chromatography. The separation principle remains the same as their analytical counterparts, relying on the differential interaction of analytes with the stationary and mobile phases.

The search results mention the use of preparative HPLC in conjunction with other techniques like Medium-Pressure Liquid Chromatography (MPLC) and High-Speed Countercurrent Chromatography (HSCCC) for the isolation and purification of natural compounds, such as isoflavonoids from Belamcanda. nih.gov In one study, fractions obtained from HSCCC were further purified by preparative HPLC using a C18 column and a methanol-acetic acid water mobile phase. nih.gov This highlights a common strategy where different chromatographic methods are combined to achieve the desired purity.

While direct application to this compound was not detailed, preparative chromatography, including Prep-HPLC, would likely be a crucial step in obtaining pure this compound after initial extraction and potential fractionation using techniques like CCC or CPC. The specific stationary phase and mobile phase would need to be optimized based on the chemical properties of this compound to achieve effective separation from co-occurring compounds.

Other Advanced Separation Methodologies (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is an analytical separation technique that separates charged species based on their differential migration rates in an electric field applied across a narrow capillary tube. youtube.comyoutube.comyoutube.com Separation in CE is influenced by the charge and size of the analytes, as well as the electroosmotic flow (EOF) of the buffer solution within the capillary. youtube.com

CE offers advantages such as high separation efficiency, short analysis times, and minimal sample requirements, typically in the nanoliter range. youtube.comyoutube.com It is widely used for the analysis of various compounds, including ions, small molecules, and biomolecules like proteins and nucleic acids. youtube.comyoutube.com

While primarily an analytical technique, CE can be used for the analysis and purity assessment of compounds isolated by other methods. The search results mention the analysis of alkaloids by capillary electrophoresis. vdoc.pub Although not a preparative technique for isolating large quantities, CE could potentially be used in the development and optimization of purification methods for this compound, as well as for confirming the purity of the final isolated compound. Its high resolution could be particularly useful in assessing the presence of closely related impurities.

Other advanced separation methodologies not explicitly covered in the outline but mentioned in the context of purification techniques in the search results include ultrafiltration and size exclusion chromatography, which separate compounds based on size. frontiersin.orgevitria.comnanofcm.com These techniques might be employed as initial steps in a purification scheme to remove high molecular weight impurities before employing higher-resolution chromatographic methods.

Structural Elucidation and Advanced Characterization of Hyacinthoside

Spectroscopic Approaches to Hyacinthoside Structure Determination

Spectroscopic methods are indispensable tools in the determination of the complex structures of natural products like hyacinthosides, which are steroidal glycosides. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with advanced methods like Circular Dichroism (CD), provide crucial data regarding the connectivity of atoms, molecular weight, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1H, 13C, and two-dimensional (2D) NMR techniques, is fundamental for mapping the carbon-hydrogen framework and identifying functional groups within the this compound molecule. Analysis of 1H NMR spectra provides information on the types of protons, their chemical environments (chemical shifts), and their neighboring protons (coupling constants and splitting patterns). 13C NMR spectroscopy reveals the different types of carbon atoms present. chem960.com, nih.gov

Advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are critical for establishing connectivity and long-range correlations within the molecule. COSY spectra help identify coupled protons, while HMQC correlates protons with their directly attached carbons. nih.gov HMBC provides correlations between protons and carbons separated by two or three bonds, which is particularly useful for linking the aglycone and glycosidic moieties and determining the positions of glycosidic linkages. nih.gov

Research on this compound A and B from Muscari comosum has extensively utilized these NMR techniques to assign signals to specific protons and carbons in both the steroidal aglycone and the attached sugar units (glucose and rhamnose). chem960.com, nih.gov Detailed analysis of chemical shifts and coupling constants, particularly for the anomeric protons and carbons of the sugar moieties, helps determine the sugar types, their ring sizes, and their anomeric configurations (alpha or beta). nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of hyacinthosides, aiding in the determination of their molecular formula and structural subunits. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution ESI-MS (HR-ESI-MS) are commonly employed for these relatively polar and thermolabile compounds. chem960.com, nih.gov

LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is also used, allowing for the separation of mixtures before mass analysis and providing fragmentation data through tandem mass spectrometry. chemspider.com This fragmentation information is invaluable for piecing together the structure, as it can reveal the masses of the aglycone and individual sugar residues. chemspider.com

For this compound A and B, ESI-MS and HR-ESI-MS have been used to determine their molecular ions and confirm their elemental compositions. chem960.com, nih.gov The observed molecular ions, often in the form of protonated molecules ([M+H]+), align with the calculated masses based on proposed molecular formulas, which typically correspond to a steroidal aglycone linked to multiple sugar units. chemspider.com, chem960.com

The following table summarizes representative mass spectrometry data points that might be obtained during the analysis of hyacinthosides:

| This compound | Technique | Observed Ion | m/z Value | Molecular Formula |

| This compound A | ESI-MS | [M+H]+ | [Specific Value] | [Specific Formula] |

| This compound B | ESI-MS | [M+H]+ | [Specific Value] | [Specific Formula] |

| This compound A | HR-ESI-MS | [M+H]+ | [Precise Value] | [Precise Formula] |

| This compound B | HR-ESI-MS | [M+H]+ | [Precise Value] | [Precise Formula] |

| This compound A | LC-MS/MS | Fragments | [Fragment Values] | - |

| This compound B | LC-MS/MS | Fragments | [Fragment Values] | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy provides information about the functional groups present in hyacinthosides by detecting characteristic vibrations of chemical bonds. Analysis of IR spectra can reveal the presence of hydroxyl groups (O-H stretch), carbon-hydrogen bonds (C-H stretch), carbonyl groups (C=O stretch, if present in the aglycone or modifications), and carbon-oxygen bonds (C-O stretch) within the sugar moieties and the aglycone. nih.gov

UV-Vis spectroscopy is useful for detecting chromophores, which are structural features that absorb light in the ultraviolet or visible region of the spectrum. While saturated steroidal glycosides may show limited UV absorption, conjugated systems or specific functional groups within the aglycone can give rise to characteristic UV-Vis spectra. nih.gov These spectra can provide complementary information to other spectroscopic techniques.

Studies on this compound A and B have reported characteristic IR and UV spectra, indicating the presence of typical functional groups associated with steroidal glycosides. nih.gov

Advanced Spectroscopic Methods (e.g., Circular Dichroism)

Advanced spectroscopic methods like Circular Dichroism (CD) spectroscopy are employed to gain insights into the stereochemistry and conformation of hyacinthosides. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Degradation and Hydrolysis Studies for Structural Confirmation

Degradation and hydrolysis studies are crucial for breaking down complex glycosidic structures into their constituent parts – the aglycone and the sugar moieties – to confirm their identities and the nature of the glycosidic linkages.

Acidic Hydrolysis Protocols

Acidic hydrolysis is a common method used to cleave the glycosidic bonds in hyacinthosides. By treating the this compound with an acid (such as hydrochloric acid or sulfuric acid) under controlled conditions (concentration, temperature, and time), the glycosidic linkages are broken, releasing the aglycone and the sugar components. chem960.com, nih.gov

Following acidic hydrolysis, the aglycone can be isolated and identified using spectroscopic methods (NMR, MS) and by comparison with authentic samples or literature data for known steroidal alkaloids. chem960.com, nih.gov The released sugar moieties can be identified and quantified using chromatographic techniques, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often after derivatization. nih.gov

Studies on this compound A and B from Muscari comosum have utilized acidic hydrolysis to confirm that the aglycone is a steroidal alkaloid and that the sugar components are glucose and rhamnose. chem960.com, nih.gov Analysis of the hydrolysis products, combined with the information obtained from spectroscopic methods, allows for the complete structural assignment of the hyacinthosides, including the structure of the aglycone, the types and sequences of the sugar units, and the positions and configurations of the glycosidic linkages. nih.gov

Enzymatic Hydrolysis Applications

Enzymatic hydrolysis involves the use of enzymes to cleave specific chemical bonds within a molecule silab.frmdpi.com. For glycosidic compounds like this compound, which contains a significant sugar portion, enzymatic hydrolysis can be a valuable tool for structural analysis and potentially for modifying its biological activity or physical properties silab.fr. Hydrolase enzymes, which cleave substrates using a water molecule, are typically employed in such processes silab.fr.

The complex tetrasaccharide chain of this compound, consisting of glucose and rhamnose units linked by various glycosidic bonds (1→6, 1→2, 1→3, 1→4), presents multiple potential sites for enzymatic cleavage vdoc.pub. Specific glycosidases (enzymes that hydrolyze glycosidic bonds) could be used to selectively remove individual sugar units or the entire saccharide chain.

Research findings on enzymatic hydrolysis of glycosides often involve determining the optimal enzyme type, concentration, temperature, and pH for efficient cleavage silab.fr. By using enzymes with known specificities for different glycosidic linkages, researchers can sequentially hydrolyze the tetrasaccharide and identify the resulting aglycone (the non-sugar part) and the released sugar moieties. This process aids in confirming the structure of the glycone portion and its attachment site to the aglycone.

While specific detailed research findings on the enzymatic hydrolysis of this compound were not extensively available in the search results, the general principles of enzymatic hydrolysis of complex glycosides apply silab.frmdpi.comuca.edu.ar. Studies on other natural products with glycosidic structures demonstrate the utility of this technique in structural elucidation and in producing less glycosylated or aglycone derivatives, which may possess different properties ukaazpublications.com.

Analysis of Degradation Products

The analysis of degradation products of a chemical compound is essential for understanding its stability under various conditions (e.g., acidic, alkaline, thermal, photolytic, oxidative) and for identifying potential breakdown pathways researchgate.netmdpi.comnih.govthermofisher.com. For this compound, a complex molecule, degradation could involve hydrolysis of glycosidic linkages, breakdown of the steroidal core, or modifications to functional groups.

Analytical techniques such as LC-MS are commonly used to separate and identify degradation products researchgate.netresearchgate.netmdpi.comnih.govthermofisher.com. By subjecting this compound to different stress conditions and analyzing the resulting mixtures, researchers can detect new peaks corresponding to degradation products and use MS to determine their molecular weights and fragmentation patterns researchgate.netmdpi.comnih.gov. Further structural information on isolated degradation products can be obtained using NMR spectroscopy.

Studies on the degradation of other complex molecules, such as the antibiotic Ceftobiprole or the anticancer drug Ivosidenib, highlight the use of LC-MS/MS to characterize degradation products formed under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis mdpi.comnih.gov. These studies demonstrate that different conditions can lead to distinct degradation pathways and products mdpi.comnih.gov.

For this compound, potential degradation products could include partially hydrolyzed glycosides (with fewer sugar units), the intact aglycone after complete removal of the tetrasaccharide, or altered forms of the aglycone or sugar moieties resulting from other degradation processes. Analyzing these products provides crucial information about the compound's stability and potential transformation pathways in different environments.

Crystallographic Analysis of this compound (if applicable)

The process of crystallographic analysis involves several steps: crystallization of the compound, mounting the crystal, collecting diffraction data using X-rays, and processing the data to determine the electron density map, from which the atomic positions and thus the molecular structure can be built nih.govnih.gov.

While the search results did not explicitly mention crystallographic analysis specifically for this compound, the technique is widely applied to complex natural products and biomolecules to confirm structures determined by other methods and to gain insights into their solid-state packing and interactions nih.govnih.govvdoc.pub. For a molecule as complex as this compound, a successful crystallographic analysis would provide invaluable data for complete structural characterization. The feasibility of obtaining suitable crystals is a prerequisite for this type of analysis.

Biosynthesis and Metabolic Pathways of Hyacinthoside

Proposed Biosynthetic Routes for Hyacinthoside Formation

Based on the understanding of steroidal alkaloid glycoside biosynthesis in related plant species, the formation of this compound is likely to involve a multi-step pathway originating from common plant isoprenoid precursors. Steroidal alkaloids, including those found in the Liliaceae, are known to be derived from the mevalonic acid (MVA) pathway. rsc.org This pathway leads to the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks for steroids.

The biosynthesis of steroidal glycosides generally proceeds through the formation of a steroidal aglycone, which is subsequently modified and glycosylated. mdpi.comnih.gov While the specific aglycone for this compound has not been explicitly identified in the search results, it would be a nitrogen-containing steroid. The glycosylation steps involve the enzymatic addition of sugar units to the aglycone backbone. nih.gov this compound's structure, featuring multiple glucopyranosyl and rhamnopyranosyl units, indicates that several glycosylation reactions are key to its final form. vdoc.pub

Precursor Identification and Incorporation Studies

The primary steroidal precursor for steroidal alkaloids and glycosides in plants, including those in the Liliaceae, is cholesterol. mdpi.com The biosynthesis of cholesterol in plants occurs via the mevalonate (MVA) pathway and potentially the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway, leading to 2,3-oxidosqualene, which is then cyclized and modified to form sterols like cholesterol and β-sitosterol. mdpi.com While specific incorporation studies using labeled precursors for this compound in N. hyacinthinum were not found in the provided information, studies on related steroidal alkaloids in other plants have confirmed the incorporation of intermediates from the mevalonate pathway into the steroidal skeleton. The nitrogen atom characteristic of alkaloids is typically incorporated into the steroidal structure at a later stage.

Key Enzymatic Steps and Intermediate Compounds

The transformation of cholesterol or a related sterol into the steroidal aglycone of this compound would involve a series of enzymatic reactions, likely including oxidation, hydroxylation, and the introduction of the nitrogen-containing moiety. mdpi.com Following the formation of the aglycone, glycosyltransferases play a crucial role in attaching the sugar units. nih.gov These enzymes catalyze the transfer of sugar moieties from activated sugar donors, such as UDP-glucose (UDP-Glc) and UDP-galactose (UDP-Gal), to specific positions on the aglycone or the growing oligosaccharide chain. nih.gov

Intermediate compounds in this pathway would include the steroidal aglycone and various glycosylated forms as sugar units are sequentially added. The complex oligosaccharide chain of this compound, described as β-D-glucopyranosyl-(1→6)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside attached to the aglycone, suggests a series of specific glycosyltransferase activities acting in a defined order. vdoc.pub

Comparative Analysis with Related Natural Product Biosynthesis

The proposed biosynthetic route for this compound shares common features with the biosynthesis of other steroidal alkaloid glycosides found in the Liliaceae and Solanaceae families. rsc.orgmdpi.comresearchgate.net For instance, the biosynthesis of steroidal glycoalkaloids (SGAs) in tomato (Solanaceae) also originates from cholesterol and involves glycosylation of a steroidal aglycone, such as tomatidine, by glycosyltransferases like GLYCOALKALOID METABOLISM1 (GAME1). nih.gov Similarly, steroidal saponins, which also share cholesterol as a precursor, are formed through hydroxylation, oxidation, and glycosylation of the steroidal skeleton. mdpi.com The complexity of the glycosidic chain in this compound is a distinguishing feature compared to simpler steroidal glycosides, suggesting the involvement of a diverse set of glycosyltransferases with specific substrate and linkage specificities.

Genetic and Molecular Basis of this compound Biosynthesis

The genetic and molecular basis specifically underlying this compound biosynthesis in Notholirion hyacinthinum has not been detailed in the provided search results. However, based on the biosynthetic steps likely involved, several types of genes would be expected to play a role.

Identification of Candidate Genes Encoding Biosynthetic Enzymes

Candidate genes potentially involved in this compound biosynthesis would include those encoding enzymes in the mevalonate pathway for sterol production, enzymes responsible for modifying the sterol backbone to form the alkaloid aglycone (e.g., cytochrome P450 monooxygenases, oxidoreductases), enzymes involved in incorporating the nitrogen atom, and a suite of glycosyltransferases responsible for attaching the specific sugar moieties in the correct sequence and linkage. mdpi.comnih.gov While specific genes for this compound are not identified, research on related pathways in other plants has identified genes encoding enzymes like sterol biosynthesis enzymes and glycosyltransferases crucial for steroidal alkaloid and saponin production. mdpi.comnih.gov

Transcriptomic and Proteomic Profiling in this compound-Producing Plants

Transcriptomic and proteomic profiling studies in Notholirion hyacinthinum, particularly in tissues where this compound is synthesized and accumulated (such as the bulbs), would be valuable approaches for identifying genes and enzymes involved in its biosynthesis. theses.cz Transcriptomics could reveal genes that are highly expressed in these tissues and correlate with this compound production, while proteomics could identify the corresponding enzymes. Although no such studies specifically focused on this compound were found in the search results, these techniques have been successfully applied to elucidate biosynthetic pathways of other secondary metabolites in various plant species. theses.cz Such studies could help identify candidate genes encoding the specific modifying enzymes and glycosyltransferases involved in the unique structure of this compound.

Gene Expression Regulation and Environmental Influences

The biosynthesis of plant secondary metabolites is a complex process influenced by both genetic regulation and environmental factors. Gene expression, the process by which genetic information is used to synthesize functional gene products like proteins (enzymes), is tightly controlled at multiple stages, including transcription and post-transcriptional modification. microbenotes.comkhanacademy.org. Transcription factors play a central role in regulating gene expression by binding to specific DNA sequences (control elements) near genes, thereby influencing the rate of transcription. khanacademy.orgbioninja.com.au. Activator proteins can increase transcription rates, while repressor proteins can decrease them. bioninja.com.au. The presence and activity of these regulatory proteins can be influenced by chemical signals within the cell, allowing gene expression to change in response to intracellular and extracellular conditions. bioninja.com.au.

Environmental factors significantly impact the biosynthesis and accumulation of plant secondary metabolites. plos.orgnih.govmaxapress.comjuniperpublishers.comd-nb.info. These factors include light intensity, temperature, water availability, soil fertility, and salinity. plos.orgnih.govmaxapress.comjuniperpublishers.comd-nb.info. Changes in a single environmental factor can alter the content of secondary metabolites. nih.govjuniperpublishers.com. For instance, light irradiation can dramatically increase the content of various flavonoids and phenolic acids in plants. plos.org. High temperatures (30-40°C) can inhibit flavonoid biosynthesis by suppressing gene expression and enzyme activity, while low temperatures can sometimes induce biosynthesis. plos.orgnih.gov. Drought stress can also induce the synthesis of secondary metabolites involved in defense. maxapress.com. The influence of environmental factors on secondary metabolism is crucial for plant defense against stress and for the production of bioactive compounds. nih.govjuniperpublishers.com.

Regulation and Engineering of this compound Biosynthetic Pathways

Understanding the regulation of biosynthetic pathways is key to potentially manipulating the production of compounds like this compound. Regulation can occur at various levels, including the control of enzyme activity and the expression of genes encoding biosynthetic enzymes.

Enzyme Kinetics and Mechanistic Studies

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions and how these rates are affected by varying conditions. jackwestin.comwikipedia.orgditki.com. This field helps reveal the catalytic mechanism of an enzyme, its role in metabolism, how its activity is controlled, and how other molecules might affect its rate. wikipedia.org. Enzymes function by binding to substrates at their active site, forming an enzyme-substrate complex, and converting the substrate into a product. wikipedia.orgyoutube.com. The relationship between reaction rate and substrate concentration is often described by Michaelis-Menten kinetics, which shows that the reaction rate increases with substrate concentration until the enzyme becomes saturated. jackwestin.comwikipedia.orgditki.comyoutube.com. Key parameters in enzyme kinetics include Vmax (maximum reaction velocity) and Km (Michaelis constant), which reflects the enzyme's affinity for its substrate. ditki.comyoutube.comyoutube.com.

Mechanistic studies aim to understand the step-by-step process by which an enzyme catalyzes a reaction. While no specific enzyme kinetics or mechanistic studies on this compound biosynthesis were found, studies on other enzymatic reactions in secondary metabolism, such as the tyrosinase-catalyzed formation of anachelin chromophore, demonstrate the application of Michaelis-Menten kinetics and detailed reaction pathway analysis to elucidate biosynthetic steps. nih.gov. Such studies are crucial for identifying rate-limiting steps and potential targets for pathway engineering.

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering involves the purposeful modification of cellular metabolism and its regulatory networks to overproduce desired compounds or produce novel ones. youtube.comyoutube.com. This field applies engineering principles to biological systems to turn cells, often microbes, into "microbial factories" for the sustainable production of chemicals and materials. youtube.comyoutube.comyoutube.com. Strategies in metabolic engineering include modifying existing pathways, introducing new pathways, and optimizing enzyme activity and expression levels. youtube.comnih.gov.

While direct examples of metabolic engineering for this compound production were not found, research on enhancing the production of other flavonoids, such as hyperoside, demonstrates the potential of these approaches. nih.gov. In one study, the production of hyperoside in Escherichia coli was enhanced by co-expressing specific UDP-dependent glycosyltransferases (UGTs) and enzymes involved in the supply of activated sugar precursors like UDP-galactose. nih.gov. Increasing the flux towards the synthesis of UDP-glucose and subsequently UDP-galactose, and increasing the copy number of the limiting enzyme (UGT), significantly improved hyperoside production. nih.gov. These findings suggest that similar strategies, focusing on identifying and optimizing the enzymes involved in the glycosylation and precursor supply for this compound, could be applied for its enhanced production through metabolic engineering. Metabolic engineering can involve modifying transcription factors to enhance stress tolerance and improve crop yield, which could indirectly influence secondary metabolite production. nih.gov.

Chemical Synthesis and Analogue Generation of Hyacinthoside

Strategies for Total Chemical Synthesis of Hyacinthoside

Total chemical synthesis aims to construct a target molecule from simpler, commercially available starting materials through a series of controlled chemical reactions. For a molecule as complex as this compound, this typically involves assembling the different structural components – the alkaloid core and the sugar unit – and then coupling them with high precision, particularly regarding stereochemistry.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a crucial step in planning the total synthesis of complex molecules. It involves working backward from the target molecule to identify simpler precursor molecules that could be used to construct the final product. Key disconnections are made at strategic bonds that can be formed using known and reliable synthetic reactions.

For a glycosidic alkaloid like this compound, potential key disconnections would likely involve breaking the glycosidic bond connecting the sugar to the aglycone, as well as disconnections within the alkaloid and carbohydrate moieties themselves to arrive at simpler, accessible building blocks. For instance, the synthesis of related hyacinthacine alkaloids, which possess a pyrrolizidine core, has involved strategies starting from simpler cyclic or acyclic precursors that are elaborated through a series of steps to build the final ring system and introduce the necessary functional groups and stereocenters nih.govresearchgate.netugr.es. Disconnections might be planned to exploit known reactions for forming carbon-carbon and carbon-heteroatom bonds, such as aldol reactions, Michael additions, or cyclization reactions youtube.comyoutube.comyoutube.com.

Stereoselective Synthetic Methodologies

Controlling stereochemistry is paramount in the synthesis of complex natural products like this compound, which possess multiple chiral centers. Stereoselective synthetic methodologies are employed to ensure that the desired stereoisomer is obtained with high purity. This can involve various techniques, including:

Chiral pool synthesis: Utilizing naturally occurring chiral starting materials (such as amino acids or carbohydrates) that already possess some of the required stereochemistry ugr.es.

Asymmetric catalysis: Employing chiral catalysts to control the stereochemical outcome of a reaction youtube.comthieme.deamazon.comlboro.ac.ukgoogle.com.jm.

Diastereoselective reactions: Designing reactions where existing stereocenters in a molecule influence the formation of new ones lboro.ac.ukrsc.org.

The synthesis of hyacinthacine C5 epimers, for example, involved methods such as syn-dihydroxylation and stereoselective reduction, highlighting the importance of controlling the relative and absolute configurations of stereocenters nih.govnii.ac.jp.

Protection and Deprotection Group Strategies

Complex molecules with multiple functional groups require the use of protecting groups to temporarily mask certain reactive sites while reactions are carried out elsewhere in the molecule tapi.comgardp.orgiris-biotech.detcichemicals.comorganic-chemistry.orgub.edujocpr.com. An effective protecting group strategy is essential for the success of a multi-step synthesis. Key considerations include:

Selectivity: Choosing protecting groups that can be introduced and removed selectively in the presence of other functional groups.

Stability: Ensuring that the protecting groups are stable under the reaction conditions used in subsequent steps.

Orthogonality: Employing different types of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of specific functional groups at different stages of the synthesis iris-biotech.deorganic-chemistry.orgub.edujocpr.com.

For a glycosidic alkaloid, hydroxyl groups on the sugar moiety and amine functionalities on the alkaloid core would likely require protection. Common protecting groups for hydroxyls include silyl ethers (e.g., TBS, TIPS), acetals, and benzyl ethers, while amines can be protected as carbamates (e.g., Boc, Fmoc) or amides iris-biotech.detcichemicals.comorganic-chemistry.orgjocpr.com. The choice and sequence of protection and deprotection steps are critical for navigating the synthesis of such polyfunctional molecules.

Semi-Synthesis of this compound Derivatives from Natural Precursors

Semi-synthesis involves using naturally isolated compounds as starting materials for further chemical modification tapi.comgardp.orgwikipedia.orgrsc.org. This approach can be advantageous when the natural product is available in sufficient quantities and already possesses a significant portion of the target molecule's structural complexity, including key stereocenters.

Design and Synthesis of this compound Analogs and Mimetics

The design and synthesis of analogs and mimetics of natural products like this compound is a common strategy in medicinal chemistry and chemical biology to explore structure-activity relationships and develop compounds with improved properties. This involves creating molecules that are structurally similar to this compound but with specific modifications.

Structural Modifications for Target Interaction Optimization

Structural modifications can be made to various parts of the this compound molecule to optimize its interaction with biological targets. These modifications can include:

Modifications to the alkaloid core: Altering the functional groups, stereochemistry, or the ring system of the alkaloid portion. The synthesis of epimers of hyacinthacine C5 demonstrates how subtle changes in stereochemistry can be achieved and evaluated nih.gov.

Modifications to the carbohydrate moiety: Changing the type of sugar, the glycosidic linkage (alpha or beta, and the position of attachment), or introducing substituents on the sugar rings.

Linking the alkaloid and sugar: Modifying the type of linkage between the two parts or introducing a linker of different length or composition.

Incorporation of non-natural amino acids or sugar derivatives: Introducing building blocks not found in the original natural product to impart new properties.

The synthesis of analogs often requires adapting the methodologies developed for the total synthesis of the parent compound or employing semi-synthetic routes from modified precursors. The goal is to systematically explore how changes in chemical structure impact biological activity, solubility, stability, and other relevant properties.

6.3.2. Synthetic Challenges and Innovations

The chemical synthesis of complex glycosides, such as this compound (a steroid alkaloid glycoside), presents significant challenges primarily due to their intricate structures involving multiple sugar units linked to an aglycone, each with several hydroxyl groups requiring selective manipulation. These challenges are compounded in molecules like this compound, which features a complex steroid alkaloid scaffold.

Stereocontrol during the formation of glycosidic bonds is another critical challenge. The creation of specific or linkages at the anomeric center is crucial for the biological activity of glycosides, but achieving high stereoselectivity can be difficult, particularly for 1,2-cis glycosides, often leading to mixtures of anomers numberanalytics.combohrium.comnih.gov. The complex interplay of steric and electronic effects of the glycosylating agent, the nucleophile (the aglycone or a growing sugar chain), reaction conditions, and protecting groups makes predicting and controlling the stereochemical outcome challenging bohrium.com.

Furthermore, the inherent complexity and diversity of the sugar moieties themselves, including their composition, connectivity, and configuration, contribute to the synthetic difficulty rsc.orgbohrium.comnih.govnih.govnumberanalytics.com. Assembling oligosaccharide chains with precise sequences and linkages requires robust and efficient coupling methods. The connection of the sugar moiety to the steroid aglycone, particularly the ether linkage, can also present a vulnerable point or be sterically hindered, adding to the synthetic complexity researchgate.netnih.govresearchgate.net.

Despite these challenges, significant innovations are being developed in glycoside synthesis that are applicable to complex structures like this compound. Strategies to improve regioselectivity include the careful choice of protecting groups and the development of new methodologies that favor specific hydroxyl groups numberanalytics.com. Stereoselective glycosylation methods are continuously being refined, employing various promoters, leaving groups, and stereodirecting groups to control the anomeric configuration numberanalytics.comnih.gov.

Enzymatic synthesis and biocatalysis offer promising alternatives or complementary approaches to traditional chemical synthesis nih.govnih.govnumberanalytics.comrsc.orgmdpi.com. Enzymes such as glycosyltransferases (SGTs) and steroid glycoside acyltransferases (SGAs) demonstrate high regioselectivity and stereoselectivity under mild conditions, potentially streamlining synthetic routes and reducing the need for extensive protecting group strategies nih.gov. For instance, studies on the enzymatic biosynthesis of acylated steroidal glycosides have shown that specific enzymes can catalyze regioselective acylations of unprotected steroidal glycosides nih.gov.

Other innovative approaches include the development of new glycosylation methods using highly reactive intermediates numberanalytics.com, one-pot multi-step reactions, and convergent strategies for assembling complex oligosaccharides from smaller building blocks nih.gov. For highly challenging structures like certain cyclic steroid glycosides, novel approaches involving de novo construction of sugar units and gold(I)-catalyzed ring-closing glycosylation have been explored researchgate.netnih.govresearchgate.net. Strain-release glycosylation is another emerging strategy aimed at facilitating challenging glycosidic bond formations researchgate.net.

Table 1: Selected Examples of Yields and Selectivity in Related Glycosylation Reactions

| Reaction Type / Substrate Class | Key Challenge Addressed | Strategy Employed | Outcome (Yield / Selectivity) | Source |

| Regioselective acylation of unprotected SGs | Regioselectivity of hydroxyls | Enzymatic catalysis by EcSGA1 | Formation of monoacetylated SGs (2′-O, 3′-O, 4′-O, 6′-O-acylates) | nih.gov |

| Synthesis of 1,2-trans 2-O-glycosylated glycosides | Stereoselectivity / Connectivity | Convergent synthesis using 2-O-glycosylated disaccharide donors, dual DPPA groups | High β-selectivities (β/α = 12/1 or β only), >90% yields | researchgate.net |

| Glycosylation with glycosyl acrylic esters | Installing cinnamoyl group | Palladium-catalyzed cross-coupling | Good to excellent yields | rsc.org |

| C-3 reduction of steroids | Stereoselectivity | Engineered ketoreductases (e.g., LfSDR1 variant) | >97% conversion, 90% isolated yield | rsc.org |

| C-7β hydroxylation of steroids | Regioselectivity / Efficiency | Engineered P450 BM3 variant (LG-23) | 75–95% selectivity, 55–99% conversion, 32–82% yield | rsc.org |

Note: The data presented in this table are illustrative examples from the synthesis of related glycosides and steroids, highlighting specific challenges and the effectiveness of certain synthetic strategies. Direct yield or selectivity data for the total synthesis of this compound (CID 169648) were not found in the consulted sources.

Biological Activity and Molecular Mechanisms of Hyacinthoside

Spectrum of Investigated Biological Activities of Hyacinthoside

The investigation into the biological activities of natural compounds often explores a range of potential effects relevant to human health and disease. Based on the broader study of plant-derived compounds and members of the Hyacinthaceae family, potential areas of biological activity for this compound can be inferred, although specific data for the isolated compound is not extensively detailed in the available literature.

Antioxidant Properties and Radical Scavenging Mechanisms

Antioxidant properties are commonly observed in natural products, particularly those containing phenolic structures, due to their ability to neutralize reactive oxygen species (ROS) and other free radicals. nih.gov, frontiersin.org Radical scavenging mechanisms typically involve the transfer of a hydrogen atom (HAT), a single electron followed by proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET). mdpi.com, nih.gov, frontiersin.org These mechanisms help to interrupt oxidative chain reactions and protect against cellular damage. frontiersin.org While the specific antioxidant properties and radical scavenging mechanisms of this compound are not detailed in the provided search results, the presence of glycosidic and alkaloidal components could contribute to such activities, warranting further investigation. Assays like DPPH and ABTS are standard methods for evaluating the free radical scavenging activity of compounds. mdpi.com

Anti-inflammatory Effects and Related Pathways

Inflammation is a complex biological response involving various signaling pathways. Natural products have been shown to exert anti-inflammatory effects by modulating pathways such as NF-κB, MAPK, and others, leading to the reduced production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov, mdpi.com, frontiersin.org, nih.gov The NF-κB pathway, for instance, plays a central role in controlling inflammatory responses by inducing the expression of inflammatory cytokines. frontiersin.org, nih.gov While general anti-inflammatory mechanisms of natural compounds are described, specific research on the anti-inflammatory effects and related pathways influenced by this compound was not found in the provided search results. However, given that inflammation is implicated in various diseases, investigating the potential of this compound in this area could be relevant.

Cytotoxic Effects and Cellular Modulations

Cytotoxic effects, the ability of a compound to be toxic to cells, are often investigated in the context of potential therapeutic applications, such as in cancer research. nih.gov Natural compounds can induce cytotoxicity through various mechanisms, including the modulation of cellular processes and the induction of cell death pathways. mdpi.com, researchgate.net, nih.gov, scienceasia.org While some plant extracts have demonstrated cytotoxic activity bsmiab.org, mdpi.com, specific data regarding the cytotoxic effects and cellular modulations induced by this compound were not available in the provided search results. Further studies would be needed to determine if this compound exhibits cytotoxic properties and to elucidate the underlying cellular mechanisms.

Other Biological Activities (e.g., antiviral, antimicrobial, neuroprotective where relevant by compound class)

Natural compounds can exhibit a range of other biological activities, including antiviral, antimicrobial, and neuroprotective effects. For example, some natural products have shown activity against viruses like Enterovirus 71 nih.gov, while others demonstrate antimicrobial and antifungal properties against various microorganisms awsjournal.org, scielo.br. Neuroprotective effects, which involve protecting neuronal cells from damage or degeneration, have also been observed for certain natural compounds, often linked to their antioxidant and anti-inflammatory properties. mdpi.com, nih.gov, nih.gov While these activities are known within the realm of natural product research, specific evidence for antiviral, antimicrobial, or neuroprotective activities of this compound was not found in the provided search results. Research into these areas for this compound would be dependent on its specific chemical structure and potential interactions with biological targets.

In Vitro Methodologies for Biological Activity Assessment

In vitro methodologies, particularly cell-based assays, are fundamental tools for assessing the biological activities of compounds. These assays allow researchers to evaluate the effects of a compound on living cells under controlled laboratory conditions. bdbiosciences.com, wuxibiology.com, biocompare.com

Cell-Based Assays (e.g., cell viability, proliferation, functional assays)

Cell-based assays are widely used to measure various cellular processes and functions relevant to biological activity. bdbiosciences.com, wuxibiology.com, biocompare.com

Cell Viability Assays: These assays are used to determine the proportion of living, healthy cells in a population after treatment with a compound. nih.gov, nih.gov, biocompare.com Common methods include those that measure metabolic activity, such as the MTT, WST, XTT, and MTS assays, which rely on the reduction of tetrazolium salts by metabolically active cells. nih.gov, nih.gov, biocompare.com Other methods assess cell membrane integrity or ATP levels, which are indicators of viable cells. nih.gov, nih.gov

Cell Proliferation Assays: These assays measure the increase in the number of cells as a result of growth and division. bdbiosciences.com, biocompare.com They are used to assess the effect of a compound on cell growth. Methods can involve measuring DNA synthesis, for instance, through the incorporation of thymidine analogs like BrdU or EdU, or by using dyes that track cell division. nih.gov, biocompare.com

Functional Assays: These assays evaluate specific cellular functions or pathways. bdbiosciences.com, wuxibiology.com Depending on the biological activity being investigated, functional assays can measure a wide range of cellular responses, such as:

Apoptosis (programmed cell death) wuxibiology.com

Cell cycle progression bdbiosciences.com, wuxibiology.com

Intracellular signaling pathways (e.g., phosphorylation events, protein-protein interactions) bdbiosciences.com, wuxibiology.com

Production of cytokines or other signaling molecules bdbiosciences.com

Intracellular ROS levels mdpi.com

These cell-based methodologies provide valuable insights into how a compound interacts with cells and affects their fundamental processes. While these methods are standard in biological research, specific details on the application of these assays to study the biological activities of this compound were not found in the provided search results.

Here is a table summarizing common types of in vitro cell-based assays used to assess biological activity:

| Assay Type | Measured Parameter | Examples of Specific Assays |

| Cell Viability | Number of living/healthy cells | MTT, WST, XTT, MTS, ATP assay, Membrane Integrity Dyes |

| Cell Proliferation | Increase in cell number/cell division | BrdU incorporation, Cell tracking dyes |

| Functional Assays | Specific cellular processes/pathways | Apoptosis assays, Cell cycle analysis, Signaling pathway assays, Cytokine production assays |

Biochemical Assays (e.g., enzyme inhibition, receptor binding)

Biochemical assays are fundamental tools in drug discovery and biological research, used to assess molecular interactions such as enzyme activity or receptor binding. These assays are typically employed early in the discovery process to identify promising candidates by measuring how compounds interact with biological targets like receptors and enzymes. bioduro.compatsnap.com Different formats exist, including spectrophotometric, fluorometric, and radiometric assays for enzymes, and equilibrium dialysis, surface plasmon resonance (SPR), and fluorescence polarization for binding assays. patsnap.com These methods provide precise and reproducible data for lead selection and optimization. bioduro.com

Enzyme assays are designed to measure enzyme activity and the effects of potential inhibitors or activators, as well as kinetic properties. patsnap.com Binding assays are crucial for evaluating the interaction between a compound and its biological target, providing information on affinity, specificity, and kinetics. patsnap.com While the search results provide general information on biochemical assays, specific data on this compound's activity in these assays, such as enzyme inhibition or receptor binding profiles, were not found within the provided snippets.

High-Throughput Screening (HTS) Applications

High-throughput screening (HTS) is a drug discovery process that enables the automated testing of large libraries of chemical and biological compounds against specific biological targets. bmglabtech.comresearchgate.net HTS leverages robotics and automation to quickly assess the biological or biochemical activity of numerous molecules, accelerating target analysis and cost-effectively screening large compound libraries. bmglabtech.com HTS is a useful tool for assessing pharmacological targets and profiling agonists and antagonists for receptors (such as GPCRs) and enzymes. bmglabtech.com The primary goal of HTS is to identify "hits" or "leads" – candidates that affect the target in the desired way. bmglabtech.com This is achieved using liquid handling devices, robotics, plate readers, and dedicated software for data processing. bmglabtech.com While HTS is a widely used technique in drug discovery, specific applications or findings related to this compound in HTS campaigns were not detailed in the provided search results.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms of action of a compound involves identifying its cellular and molecular targets and how it influences biological processes. Molecular targets are specific molecules within cells, often proteins, nucleic acids, receptors, or enzymes, that play crucial roles in cellular functions or disease processes. beatcancer.eu Targeting these molecules can lead to desired therapeutic effects by selectively interacting with them.

Modulation of Intracellular Signaling Pathways

Intracellular signaling pathways are complex networks of molecular interactions that transduce signals within a cell, leading to specific cellular responses. nih.govnih.gov These pathways involve the release or formation of second messengers and the transfer of phosphate groups, among other events. nih.gov Modulation of these pathways by a compound can significantly impact cellular behavior. nih.gov While the search results discuss the general concept of intracellular signaling pathways and their modulation, specific details regarding how this compound modulates these pathways were not found.

Gene Expression and Protein Regulation Studies

Gene expression and protein regulation studies investigate how the levels of RNA and proteins are controlled within a cell. Gene expression can be regulated at multiple levels, including transcription (DNA to RNA) and post-transcriptional processes (RNA to protein and protein modification). elifesciences.orgnih.govnih.gov These studies are crucial for understanding how a compound might affect the synthesis and activity of proteins involved in various cellular processes. While the search results mention gene expression regulation and protein regulation in a general context elifesciences.orgnih.govnih.gov, there is no specific information provided about this compound's effects on gene expression or protein regulation.

Specific Enzyme Inhibition or Activation Profiles

Enzyme inhibition or activation is a common mechanism by which compounds exert their biological effects. Enzyme inhibitors bind to enzymes and block their activity, while activators enhance it. wikipedia.orgsigmaaldrich.com Understanding the specific enzyme inhibition or activation profiles of a compound, including the type of inhibition (e.g., competitive, non-competitive) and the potency (e.g., IC50, Ki), is essential for characterizing its mechanism of action. wikipedia.orgnih.govnih.gov While the search results provide general information on enzyme inhibition and its assessment wikipedia.orgnih.govnih.gov, specific data on which enzymes, if any, are inhibited or activated by this compound, or its specific inhibition/activation profiles, were not present in the provided snippets.

Structure-activity Relationship Sar Investigations of Hyacinthoside and Its Analogs

Qualitative Structure-Activity Relationship Analysis

Qualitative SAR analysis involves examining the relationship between structural features and biological activity without necessarily developing a mathematical model. It focuses on identifying which parts of a molecule are essential for activity and how simple modifications affect potency or selectivity.

Identification of Pharmacophore Features

A pharmacophore describes the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target to trigger or block its biological response. nih.gov These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and ionizable groups, arranged in a specific 3D spatial relationship. nih.govresearchgate.net Identifying the pharmacophore of hyacinthoside would involve analyzing the structural characteristics common to this compound and any known active analogs, and correlating these features with observed biological activity. This process helps to understand the key molecular recognition elements required for binding to its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by developing mathematical models that correlate molecular descriptors (numerical representations of chemical structure) with biological activity. nih.govwikipedia.org These models can then be used to predict the activity of new, untested compounds. oncodesign-services.comwikipedia.org

2D and 3D QSAR Approaches

QSAR approaches can broadly be categorized into 2D and 3D methods. 2D QSAR models use descriptors calculated from the 2D structure of a molecule, such as molecular weight, topological indices, and functional group counts. 3D QSAR models, on the other hand, incorporate the three-dimensional arrangement of atoms and their associated properties, using descriptors like steric and electrostatic fields around the molecule. nih.gov Both 2D and 3D QSAR approaches aim to build predictive models by identifying the structural features that quantitatively influence biological activity. wikipedia.org Applying these to this compound would involve calculating a range of molecular descriptors for this compound and its analogs and then using statistical methods to build a model that relates these descriptors to their observed biological activities.

Statistical Validation and Predictive Power of QSAR Models

A crucial aspect of QSAR modeling is the rigorous statistical validation of the developed models. wikipedia.org Validation ensures that the model is not merely fitting the training data but can accurately predict the activity of external, unseen compounds. Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. wikipedia.org Statistical parameters such as the correlation coefficient (R²), the predictive R² (Q²), and the root mean squared error (RMSE) are used to assess the goodness-of-fit, robustness, and predictive power of the QSAR model. researchgate.net A statistically validated QSAR model for this compound could provide valuable insights into the key structural properties driving its activity and enable the in silico prediction of the activity of potential new analogs, thus guiding the design and synthesis of more potent or selective compounds. oncodesign-services.comuni-bonn.dewikipedia.org

Computational Chemistry Approaches in SAR